N-{[(4-methoxy-6-methylquinazolin-2-yl)imino](propanamido)methyl}propanamide
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Overview
Description
N-{(4-methoxy-6-methylquinazolin-2-yl)iminomethyl}propanamide is a synthetic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(4-methoxy-6-methylquinazolin-2-yl)iminomethyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, followed by functionalization to introduce the methoxy and methyl groups, and finally, the attachment of the propanamido and propanamide moieties.
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Attachment of Propanamido and Propanamide Moieties: The final step involves the coupling of the quinazoline derivative with propanamide derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{(4-methoxy-6-methylquinazolin-2-yl)iminomethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation using halogens or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazoline derivatives with potential biological activities.
Industry: Its use in the development of new drugs and agrochemicals has been considered, leveraging its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N-{(4-methoxy-6-methylquinazolin-2-yl)iminomethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies have shown that it binds to the active sites of these enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like 2,4-diaminoquinazoline and 4-anilinoquinazoline share structural similarities with N-{(4-methoxy-6-methylquinazolin-2-yl)iminomethyl}propanamide and exhibit similar biological activities.
Thiazole Derivatives: Thiazole-based compounds also show comparable antimicrobial and anticancer properties, making them relevant for comparison.
Uniqueness
What sets N-{(4-methoxy-6-methylquinazolin-2-yl)iminomethyl}propanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple targets and pathways simultaneously enhances its therapeutic potential and reduces the likelihood of resistance development.
Properties
IUPAC Name |
N-[N'-(4-methoxy-6-methylquinazolin-2-yl)-N-propanoylcarbamimidoyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-5-13(23)19-17(20-14(24)6-2)22-16-18-12-8-7-10(3)9-11(12)15(21-16)25-4/h7-9H,5-6H2,1-4H3,(H2,18,19,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSOXBCFRORILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=NC1=NC2=C(C=C(C=C2)C)C(=N1)OC)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408628 |
Source
|
Record name | STK016511 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5865-71-4 |
Source
|
Record name | STK016511 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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